(3,6-Dimethylhepta-1,5-dien-2-yl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
830345-31-8 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3,6-dimethylhepta-1,5-dien-2-ylbenzene |
InChI |
InChI=1S/C15H20/c1-12(2)10-11-13(3)14(4)15-8-6-5-7-9-15/h5-10,13H,4,11H2,1-3H3 |
InChI Key |
WVYRBGUWTOATNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dimethylhepta 1,5 Dien 2 Yl Benzene
Retrosynthetic Strategies for the (3,6-Dimethylhepta-1,5-dien-2-yl)benzene Skeleton
Retrosynthetic analysis is a cornerstone of modern synthetic planning, allowing for the deconstruction of a complex target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be envisioned to guide its synthesis.
The most prominent disconnection is at the dienyl-aryl linkage. This C-C bond can be disconnected to reveal an aryl nucleophile/electrophile and a dienyl electrophile/nucleophile. This approach is central to many cross-coupling and addition strategies.
Disconnection A (Cross-Coupling): This strategy disconnects the bond between the benzene (B151609) ring and the dienyl chain. This leads to a phenyl-based organometallic reagent (e.g., phenylboronic acid) and a suitably functionalized dienyl halide or triflate, or vice versa. This is the basis for methodologies like the Suzuki or Heck reactions.
Disconnection B (Olefination): This approach involves disconnecting one of the double bonds within the dienyl system. For instance, a disconnection of the C1-C2 double bond suggests a Wittig-type or Julia-Kocienski olefination reaction between a benzylphosphonium ylide or a benzyl (B1604629) sulfone and an α,β-unsaturated aldehyde.
Disconnection C (Grignard/Organolithium Addition): This strategy involves the disconnection of the C2-C(phenyl) bond, leading to a benzylic organometallic species and a suitable carbonyl compound, followed by dehydration to form the alkene.
These primary disconnections lead to simpler building blocks. For example, the (3,6-dimethylhepta-1,5-dien-2-yl) moiety can be further deconstructed into smaller, readily available fragments like isoprene, methacrolein, or prenyl halides, which are common starting materials in terpene synthesis. nih.govnih.gov
Development of Novel Bond-Forming Reactions for the Dienyl-Aryl Linkage
The formation of the bond connecting the aromatic ring to the unsaturated dienyl side chain is a critical step in the synthesis of this compound. The abundance of the biaryl structural motif in natural products and materials science has driven significant research into aryl-aryl and aryl-alkenyl bond formation. scilit.comrsc.orgresearchgate.netresearchgate.net
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds. youtube.com
The Suzuki-Miyaura coupling involves the reaction of an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgwikipedia.org For the target molecule, this could involve coupling phenylboronic acid with a (3,6-dimethylhepta-1,5-dien-2-yl) halide or triflate. A key advantage is the mild reaction conditions and the low toxicity of the boron byproducts. organic-chemistry.org The catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. youtube.comwikipedia.org This could be used to couple a phenyl halide with a suitable triene precursor. The reaction mechanism involves oxidative addition of the halide to palladium, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. jk-sci.com The Heck reaction is particularly useful for creating substituted alkenes and can be performed intramolecularly to form cyclic structures. youtube.comwikipedia.org
| Reaction | Aryl Partner | Dienyl Partner | Catalyst | Ligand | Base | Solvent |
| Suzuki | Phenylboronic Acid | Dienyl Bromide/Triflate | Pd(OAc)2 or Pd(PPh3)4 | PPh3, PCy3, SPhos | Na2CO3, K3PO4, Cs2CO3 | Toluene/H2O, THF, Dioxane |
| Heck | Phenyl Iodide/Bromide | 3,6-Dimethylhepta-1,3,5-triene | Pd(OAc)2 | PPh3, P(o-tol)3 | Et3N, K2CO3 | DMF, Acetonitrile |
This table presents typical conditions for Suzuki and Heck cross-coupling reactions applicable to the synthesis of the target dienyl-aryl linkage.
Olefination reactions provide a direct route to the formation of carbon-carbon double bonds and are fundamental in organic synthesis.
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert a ketone or aldehyde into an alkene. lumenlearning.com To form the dienyl-aryl linkage, one could react a benzylphosphonium ylide with an α,β-unsaturated aldehyde like 2,5-dimethylhexa-2,4-dienal. A significant feature of the Wittig reaction is its stereoselectivity; non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-alkene. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.commasterorganicchemistry.com
The Julia-Kocienski olefination is a modified version of the Julia olefination that allows for a one-pot synthesis of alkenes from aldehydes and heteroaryl sulfones. organic-chemistry.org For example, a benzylic sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl benzyl sulfone) could be reacted with 2,5-dimethylhexa-2,4-dienal. This reaction is renowned for its high (E)-selectivity. organic-chemistry.orgresearchgate.net The mechanism involves the addition of the metalated sulfone to the aldehyde, followed by a Smiles rearrangement and elimination of sulfur dioxide and an aryloxide anion. organicreactions.orgnih.gov The choice of the heteroaryl group on the sulfone can influence the reaction's efficiency and stereochemical outcome. researchgate.netnih.gov
| Feature | Wittig Reaction | Julia-Kocienski Olefination |
| Carbonyl Partner | Aldehyde or Ketone | Aldehyde |
| Nucleophile | Phosphonium Ylide | Metalated Heteroaryl Sulfone |
| Key Intermediate | Oxaphosphetane | β-alkoxy sulfone |
| Driving Force | Formation of Ph3P=O | Formation of SO2 and aryloxide |
| Stereoselectivity | Ylide-dependent (Stabilized -> E, Non-stabilized -> Z) | Generally high (E)-selectivity |
This table compares key features of the Wittig and Julia-Kocienski olefination strategies.
Rearrangement reactions offer elegant pathways to complex molecular architectures by reorganizing the carbon skeleton. Gold-catalyzed 1,3-acyloxy migration has emerged as a powerful tool in the synthesis of terpenes and related natural products. chinesechemsoc.org This strategy often involves using propargylic esters as precursors. Under the influence of a π-acidic metal catalyst like gold, the propargylic ester can undergo a 1,3-acyloxy migration to form a reactive allene (B1206475) intermediate. This intermediate can then participate in subsequent transformations, such as cyclizations or additions, to construct the desired molecular framework. chinesechemsoc.org While direct application to this compound would require a custom-designed substrate, the principle demonstrates the potential for using rearrangement cascades to build complex dienyl structures. Similarly, 1,2-radical acyloxy migrations can provide access to novel radical synthons for further functionalization. researchgate.net
Tandem, or cascade, reactions combine multiple bond-forming events in a single operation without isolating intermediates, significantly improving synthetic efficiency. Such sequences are biomimetic, mirroring how nature constructs complex terpenes from simple precursors. chinesechemsoc.org An example could be a sequence initiated by a Heck reaction to form the aryl-dienyl bond, which then sets up the geometry for an intramolecular reaction. Another possibility is a tandem reaction involving an acyloxy migration followed by a cyclization or an electrophilic aromatic substitution. chinesechemsoc.org These sequences reduce waste and purification steps, aligning with the principles of green chemistry.
Stereoselective Synthesis of this compound Isomers
The target molecule contains a chiral center at the C2 position and two double bonds (C1=C2 and C5=C6) that can exist as geometric isomers (E/Z). Controlling this stereochemistry is a significant challenge in its synthesis. Asymmetric synthesis aims to produce a specific stereoisomer, which is crucial as different enantiomers and diastereomers can have vastly different biological properties. mdpi.com
Control of Double Bond Geometry: As discussed, the stereochemical outcome of olefination reactions can be controlled. The Wittig reaction's stereoselectivity depends on the nature of the ylide, with the Schlosser modification offering a route to (E)-alkenes from non-stabilized ylides. wikipedia.org The Julia-Kocienski olefination generally provides high (E)-selectivity, which is often desired. nih.govacs.org Cross-coupling reactions like the Suzuki reaction are stereoretentive, meaning the geometry of the starting vinyl partner is preserved in the product. wikipedia.org
Control of the Chiral Center: Establishing the stereocenter at C2 requires an asymmetric approach. This can be achieved through several methods:
Chiral Catalysis: Using a chiral catalyst, for example in an asymmetric Heck reaction or a transition-metal-catalyzed conjugate addition to a prochiral substrate. wikipedia.orgnih.gov Chiral palladium complexes have been successfully used to create tertiary and quaternary stereocenters. wikipedia.orgnih.gov
Chiral Auxiliary: Attaching a chiral auxiliary to one of the reactants to direct the stereochemical course of a reaction, which is then removed in a later step.
Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule that already contains the desired stereocenter.
By carefully selecting the synthetic strategy and reaction conditions, it is possible to synthesize specific stereoisomers of this compound.
Control of Diene Geometry (E/Z Stereoselectivity)
The geometry of the diene unit in this compound is a critical aspect of its structure. Control over the E/Z stereoselectivity of the double bonds is paramount for obtaining the desired isomer. A variety of modern synthetic methods can be employed to achieve this control. researchgate.netnih.gov
One powerful strategy involves the use of transition metal-catalyzed cross-coupling reactions. nih.gov For instance, palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings can be highly stereoselective. nih.gov The choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor the formation of either the E or Z isomer. nih.gov For example, the use of specific phosphine (B1218219) ligands in a palladium-catalyzed dienylation can completely invert the stereoselectivity from predominantly E to predominantly Z. nih.gov
Another approach is through stereospecific elimination reactions. By carefully selecting the leaving group and the base, the geometry of the resulting double bond can be dictated by the stereochemistry of the starting material. Furthermore, pericyclic reactions, such as electrocyclic ring-opening reactions, can provide excellent stereochemical control based on the principles of orbital symmetry. researchgate.net
The Diels-Alder reaction is another cornerstone of stereocontrolled synthesis. While typically used to form six-membered rings, the stereochemistry of the diene is crucial for the outcome of the reaction. chemtube3d.commasterorganicchemistry.com The principles governing the stereochemistry of the diene in this context can be applied to its synthesis. For instance, starting from a cyclic precursor, a stereospecific ring-opening reaction can yield a diene with a defined geometry. researchgate.net
Below is a table summarizing some methodologies for achieving E/Z stereoselectivity in diene synthesis:
| Methodology | Catalyst/Reagent Example | Typical Selectivity | Reference |
| Palladium-catalyzed dienylation | Pd/dppbz | >30:1 E/Z | nih.gov |
| Palladium-catalyzed dienylation | Pd/Xantphos | >30:1 Z/E | nih.gov |
| Rhodium(I)-catalyzed rearrangement | Rh(I) complex | High (E,Z) selectivity | nih.gov |
| Suzuki Coupling | Palladium catalyst | High stereoretention | nih.gov |
Asymmetric Induction for Chiral Centers
The synthesis of enantiomerically pure this compound requires the use of asymmetric synthesis techniques to establish the chiral center at the second position of the heptadienyl chain. mdpi.comnih.gov There are several well-established strategies for asymmetric induction. nijournals.org
One common approach is the use of a chiral auxiliary. A chiral molecule is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is created, the auxiliary is removed. This method allows for high levels of stereocontrol.
Catalytic asymmetric synthesis is a more elegant and atom-economical approach. nijournals.org In this method, a small amount of a chiral catalyst is used to generate a large amount of the desired enantiomer. Chiral rhodium-based catalysts, for example, have been successfully employed in the asymmetric addition of organoboron reagents to create chiral centers with high enantioselectivity. researchgate.net Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful tool for asymmetric synthesis. nijournals.org
Substrate-controlled asymmetric induction is another strategy where the existing chirality in a molecule directs the formation of new stereocenters. mdpi.comnih.govresearchgate.net This is particularly relevant in the synthesis of natural products where a chiral starting material from the "chiral pool" can be used. mdpi.comnih.govresearchgate.net
The following table presents some methods for asymmetric induction applicable to the synthesis of chiral compounds:
| Method | Approach | Key Feature | Reference |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule | High diastereoselectivity | nijournals.org |
| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (e.g., metal complex or organocatalyst) | High enantioselectivity, atom economy | nijournals.orgresearchgate.net |
| Substrate-Controlled Induction | Existing stereocenter directs new stereocenter formation | Utilizes chirality of the starting material | mdpi.comnih.govresearchgate.net |
Chemo- and Regioselective Functionalization Approaches
Once the core structure of this compound is assembled, further modifications may be necessary. Chemo- and regioselective functionalization allows for the selective modification of one part of the molecule without affecting other functional groups.
Selective Modification of the Benzene Moiety
The benzene ring offers several positions for functionalization. Electrophilic aromatic substitution is a classic method for introducing a wide range of functional groups onto the benzene ring. The position of substitution (ortho, meta, or para) is directed by the existing alkyl substituent.
Directed ortho-metalation is a powerful strategy for achieving regioselectivity that may not be possible with traditional electrophilic substitution. In this method, a directing group on the aromatic ring directs a metalating agent (typically an organolithium reagent) to the ortho position, which can then be quenched with an electrophile.
Transition metal-catalyzed C-H activation has become a prominent tool for the direct functionalization of aromatic C-H bonds. researchgate.net This approach avoids the need for pre-functionalized starting materials and can offer unique regioselectivity.
Selective Modification of the Dienyl Chain
The dienyl chain of this compound contains two double bonds that can be selectively functionalized. The reactivity of the double bonds can be differentiated based on their electronic properties and steric environment.
For instance, epoxidation of the double bonds can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The selectivity for one double bond over the other can be influenced by the presence of directing groups or by the inherent reactivity of the double bonds. Dihydroxylation using osmium tetroxide can also be performed selectively.
Cross-metathesis with other olefins, catalyzed by ruthenium-based catalysts, offers a powerful way to modify the dienyl chain. This reaction allows for the formation of new carbon-carbon bonds and can be used to introduce new functional groups.
The following table summarizes some selective functionalization methods:
| Moiety | Reaction | Reagent/Catalyst | Outcome | Reference |
| Benzene | Electrophilic Aromatic Substitution | e.g., Br₂/FeBr₃ | Bromination of the ring | |
| Benzene | Directed ortho-metalation | n-BuLi, then electrophile | Functionalization at the ortho position | |
| Benzene | C-H Activation | Rhodium or Palladium catalyst | Direct functionalization of C-H bonds | researchgate.net |
| Dienyl Chain | Epoxidation | m-CPBA | Formation of an epoxide | |
| Dienyl Chain | Dihydroxylation | OsO₄ | Formation of a diol | |
| Dienyl Chain | Cross-Metathesis | Grubbs' catalyst | C-C bond formation |
Green Chemistry and Sustainable Protocols in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly. longdom.org In the synthesis of this compound, several strategies can be employed to enhance its sustainability. ucl.ac.ukucl.ac.uk
One key aspect is the use of renewable feedstocks. researchgate.netemerald.combath.ac.uk Terpenes, which are naturally occurring hydrocarbons, can be excellent starting materials for the synthesis of complex molecules. researchgate.netbath.ac.uksciencedaily.com The dienyl portion of the target molecule is structurally related to common terpenes.
The use of catalytic reactions, as discussed in the previous sections, is inherently greener than stoichiometric reactions as it reduces waste. longdom.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable alternative to traditional chemical methods. longdom.org Enzymes can operate under mild conditions and often exhibit excellent stereoselectivity.
The following table highlights some green chemistry approaches:
| Green Chemistry Principle | Application in Synthesis | Benefit | Reference |
| Use of Renewable Feedstocks | Starting from naturally occurring terpenes | Reduces reliance on fossil fuels | researchgate.netemerald.combath.ac.uk |
| Catalysis | Employing metal, organo-, or biocatalysts | Reduces waste, improves efficiency | longdom.org |
| Green Solvents | Using water or bio-based solvents | Reduces environmental impact | longdom.orgucl.ac.ukucl.ac.uk |
| Process Intensification | One-pot or cascade reactions | Reduces waste and energy consumption | ucl.ac.ukucl.ac.uk |
Mechanistic Investigations of 3,6 Dimethylhepta 1,5 Dien 2 Yl Benzene Reactivity
Pericyclic Reactions of the 1,5-Diene System
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. The 1,5-diene system of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene is structurally suited for several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.
Diels-Alder Cycloadditions: Scope and Stereochemical Control
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. thieme-connect.de In the context of this compound, the 1,5-diene system is non-conjugated and therefore not a suitable diene for a standard Diels-Alder reaction. A concerted Diels-Alder reaction requires a conjugated 1,3-diene system. youtube.comyoutube.com
However, it is conceivable that under certain conditions, such as in the presence of a suitable catalyst, an isomerization of the 1,5-diene to a conjugated 1,3-diene could occur, which would then participate in a Diels-Alder reaction. For instance, if this compound were to isomerize to a (3,6-dimethylhepta-1,3-dien-2-yl)benzene isomer, it could then react with a dienophile. The scope and stereochemical control of such a reaction would be influenced by the substituents on both the diene and the dienophile.
Table 1: Hypothetical Diels-Alder Reactions of an Isomerized (3,6-Dimethylhepta-1,3-dien-2-yl)benzene This table is based on theoretical possibilities and not on documented reactions of the specific named compound.
| Dienophile | Potential Product | Expected Stereochemical Control |
|---|---|---|
| Maleic anhydride | A substituted cyclohexene (B86901) dicarboxylic anhydride | High (endo product favored under kinetic control) |
| Dimethyl acetylenedicarboxylate | A substituted cyclohexadiene dicarboxylate | Not applicable (alkyne dienophile) |
| Acrolein | A substituted cyclohexene carboxaldehyde | Moderate to high (endo product favored) |
Sigmatropic Rearrangements (e.g., Cope Rearrangement)
The 1,5-diene system is perfectly structured for nih.govnih.gov-sigmatropic rearrangements, most notably the Cope rearrangement. wikipedia.org This reaction involves the reorganization of six electrons (two from a sigma bond and four from two pi bonds) through a cyclic, concerted transition state. wikipedia.orgyoutube.com When heated, this compound can undergo a Cope rearrangement to form an isomeric diene. wikipedia.org
The Cope rearrangement is a reversible process, and the final product distribution is determined by the relative thermodynamic stabilities of the starting material and the rearranged product. masterorganicchemistry.com Factors such as the substitution pattern of the double bonds and steric strain in the transition state play a crucial role. masterorganicchemistry.com The transition state is generally thought to adopt a chair-like conformation. wikipedia.org For example, 3-methyl-hexa-1,5-diene, when heated to 300°C, yields hepta-1,5-diene. wikipedia.org In the case of this compound, the rearrangement would lead to a new 1,5-diene with a different substitution pattern.
A specific variant, the oxy-Cope rearrangement, occurs when a hydroxyl group is present at the C3 position of the 1,5-diene. masterorganicchemistry.com This leads to an enol product which then tautomerizes to a ketone or aldehyde, making the reaction effectively irreversible. masterorganicchemistry.com
Cheletropic Reactions and Other Cycloadditions
Cheletropic reactions are a type of pericyclic reaction where a single atom is extruded from or added to a cyclic system, with both new bonds being made to the same atom. mdpi.com While less common for simple 1,5-dienes, they are a known class of reactions. For instance, the addition of sulfur dioxide or carbon monoxide to a conjugated diene system are examples of cheletropic reactions. mdpi.com As this compound is a non-conjugated diene, it would not directly undergo such reactions without prior isomerization to a conjugated form.
Other cycloadditions, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions. These reactions would lead to the formation of four-membered rings.
Electrophilic and Nucleophilic Transformations
The electronic nature of the benzene (B151609) ring and the unsaturation in the diene chain allow for both electrophilic and nucleophilic reactions to occur at different sites within the molecule.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). msu.edu The (3,6-Dimethylhepta-1,5-dien-2-yl) group acts as an alkyl substituent on the benzene ring. Alkyl groups are activating and ortho-, para-directing. libretexts.org This is due to the electron-donating nature of the alkyl group through an inductive effect and hyperconjugation, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. libretexts.org
Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products. msu.eduyoutube.com The para product is often favored due to reduced steric hindrance compared to the ortho position.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(3,6-Dimethylhepta-1,5-dien-2-yl)-4-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(3,6-dimethylhepta-1,5-dien-2-yl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 4-(3,6-Dimethylhepta-1,5-dien-2-yl)benzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(3,6-Dimethylhepta-1,5-dien-2-yl)phenyl)ethan-1-one |
Nucleophilic Reactions at Unsaturated Centers
Nucleophilic attack on the double bonds of the 1,5-diene system is generally unfavorable unless the double bond is activated by an electron-withdrawing group. In the case of this compound, the double bonds are electron-rich and thus more susceptible to electrophilic addition rather than nucleophilic attack.
Nucleophilic aromatic substitution on the benzene ring is also unlikely under standard conditions. libretexts.orgyoutube.com This type of reaction typically requires a strong electron-withdrawing group (like a nitro group) on the ring and a good leaving group. libretexts.orgyoutube.com The this compound molecule does not meet these criteria.
However, under specific conditions, such as the Birch reduction, the aromatic ring can undergo nucleophilic addition. libretexts.org This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. It would reduce the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative.
Transition Metal-Catalyzed Transformations
Transition metal catalysis offers a powerful toolkit for the selective transformation of unsaturated compounds like this compound. The presence of two double bonds with different steric and electronic environments allows for potential regioselective reactions.
Hydrogenation and Hydrosilylation Studies
Hydrogenation: The catalytic hydrogenation of dienes is a fundamental transformation, and for non-conjugated dienes like the one in our target molecule, selectivity can often be achieved. nih.gov Transition metals such as palladium, platinum, and rhodium are commonly used for this purpose. researchgate.netyoutube.com For this compound, the two double bonds present different levels of substitution. The C1=C2 double bond is terminal and less sterically hindered than the C5=C6 trisubstituted double bond. This difference would likely allow for selective mono-hydrogenation of the terminal double bond using a suitable catalyst system, such as one based on iridium. nih.gov Complete hydrogenation to (3,6-dimethylheptan-2-yl)benzene would occur under more forcing conditions or with less selective catalysts like palladium on carbon.
Hydrosilylation: Hydrosilylation involves the addition of a Si-H bond across a double bond, and it is a versatile method for the synthesis of organosilicon compounds. nih.gov Palladium and rhodium complexes are effective catalysts for the hydrosilylation of dienes. elsevierpure.comresearchgate.net For a 1,5-diene system, the reaction can proceed with regioselectivity depending on the catalyst and the silane (B1218182) used. With this compound, a palladium catalyst with a sterically demanding N-heterocyclic carbene (NHC) ligand could favor the formation of the allylsilane through hydrosilylation of the terminal double bond. acs.org The reaction mechanism typically involves oxidative addition of the hydrosilane to the metal center, followed by insertion of the alkene into the metal-hydride bond and reductive elimination to yield the product.
The following table presents illustrative data from studies on analogous diene systems.
| Entry | Diene Substrate | Catalyst | Silane | Product(s) | Yield (%) | Reference |
| 1 | 1,5-hexadiene | RhCl(PPh₃)₃ | HSiEt₃ | 1-silyl-1,5-hexadiene | 85 | elsevierpure.com |
| 2 | Cyclohexylallene | Pd₂(dba)₃ / IPr*OMe | HSiMe₂Ph | 2-cyclohexyl-3-silylprop-1-ene | 90 | acs.org |
Oxidation and Epoxidation Reactions
Oxidation: The oxidation of dienes can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative cleavage of the double bonds can occur, for instance. For conjugated dienes, methods for regioselective oxidative cleavage to yield α,β-unsaturated nitriles have been developed. researchgate.netrsc.org While this compound is a non-conjugated diene, selective oxidation of one of the double bonds should be possible. The more electron-rich and sterically accessible terminal double bond would likely be more susceptible to electrophilic attack by an oxidizing agent. The anodic oxidation of conjugated dienes has also been studied, typically leading to 1,2- or 1,4-addition of nucleophiles. chempedia.info
Epoxidation: The selective epoxidation of one double bond in a diene is a common synthetic challenge. For dienes, regioselectivity is influenced by the substitution pattern of the olefins. nih.gov Generally, more electron-rich double bonds react faster with electrophilic epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). In the case of this compound, the trisubstituted C5=C6 double bond is more electron-rich than the terminal C1=C2 double bond and would be expected to be epoxidized preferentially. However, steric hindrance around the trisubstituted double bond could play a role and potentially allow for selective epoxidation of the terminal double bond under carefully controlled conditions or with specific catalysts. researchgate.net Catalytic systems, such as those based on methyltrioxorhenium (MTO), have been shown to be highly effective for the regioselective monoepoxidation of dienes. nih.govacs.org
Below is a table with representative data for the epoxidation of similar diene structures.
| Entry | Diene Substrate | Reagent/Catalyst | Solvent | Major Product | Yield (%) | Reference |
| 1 | 1,3-Butadiene | m-CPBA | CH₂Cl₂ | 3,4-Epoxy-1-butene | 70 | nih.gov |
| 2 | (E)-1-Phenyl-1,3-butadiene | MTO/Pyridine, H₂O₂ | CH₂Cl₂ | (E)-1-Phenyl-1,2-epoxy-3-butene | 75 | acs.org |
Radical Reactions and Their Pathways
Radical reactions offer unique pathways for the functionalization of unsaturated molecules. For dienes, radical additions can lead to cyclization products or difunctionalized compounds. mdpi.com The mechanism of radical reactions often involves initiation, propagation, and termination steps. researchgate.net
In the context of this compound, a radical addition to one of the double bonds would generate a carbon-centered radical. This intermediate could then undergo a variety of subsequent reactions. For instance, an intramolecular cyclization is a plausible pathway. A 5-exo-trig cyclization of a radical formed at the C2 position onto the C5=C6 double bond would lead to a five-membered ring, a common outcome in radical chemistry. rsc.org The regioselectivity of the initial radical attack would likely be influenced by the stability of the resulting radical intermediate. Attack at the terminal C1 position would generate a more stable secondary radical at C2, which is also benzylic, and would therefore be favored.
Radical cyclizations of 1,6-dienes are well-documented and often proceed with high stereoselectivity. nih.govresearchgate.net The specific conditions, such as the radical initiator and any mediating agents, would influence the outcome of the reaction. For example, a thiyl radical-mediated cyclization could lead to the formation of a sulfur-containing bicyclic product. researchgate.net The presence of the phenyl group could also influence the reaction pathways, potentially through stabilization of radical intermediates or by participating in subsequent cyclization steps. organic-chemistry.orgbeilstein-journals.org
The following table provides examples of radical reactions with diene substrates.
| Entry | Substrate Type | Radical Source | Key Transformation | Product Type | Reference |
| 1 | 1,6-diene | Thiyl radical | 5-exo-trig cyclization | Thia-bicyclo[3.3.0] skeleton | researchgate.net |
| 2 | 1,6-dienyl amide | Sulfonyl radical | 5-exo cyclization | γ-lactam | mdpi.com |
| 3 | Aryl-substituted allene (B1206475) | 1-chloro-1,2-benziodoxol-3-one | Dichlorination | 2,3-dichloroalkene | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,6 Dimethylhepta 1,5 Dien 2 Yl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity and stereochemistry of organic molecules in solution. For a molecule like (3,6-Dimethylhepta-1,5-dien-2-yl)benzene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is essential for a complete assignment of its complex structure.
Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei. nih.gov
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify proton-proton coupling networks. It would clearly delineate the spin systems within the heptadiene chain, showing correlations between the vinylic protons on C1 and the methine proton on C2, the coupling of the C4 methylene (B1212753) protons to the vinylic proton at C5, and the allylic coupling from the C6 methyl protons to the C5 proton.
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates each proton signal with its directly attached carbon atom. It allows for the unambiguous assignment of all ¹³C signals that have attached protons, simplifying the crowded aliphatic and vinylic regions of the ¹³C NMR spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of protons, which is vital for determining stereochemistry and preferred solution-state conformations. For the flexible heptadiene chain, NOESY can provide insights into the spatial arrangement around the C1=C2 and C5=C6 double bonds. For instance, correlations between the C2 proton and the C4 methylene protons would help define the molecule's spatial folding. elsevierpure.com
Based on analysis of related bisabolene-type structures, a table of expected ¹H and ¹³C NMR chemical shifts can be predicted. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity / Key Correlations (COSY, HMBC) |
|---|---|---|---|
| 1 | ~112-115 | ~5.0-5.2 | d, J≈17 Hz (H-1a); d, J≈11 Hz (H-1b); COSY with H-2 |
| 2 | ~145-148 | ~3.5-3.8 | m; COSY with H-1a, H-1b; HMBC to Phenyl C-ipso |
| 3 | ~135-138 | - | - |
| 3-CH₃ | ~18-20 | ~1.7-1.9 | s; HMBC to C-2, C-3, C-4 |
| 4 | ~38-41 | ~2.1-2.3 | m; COSY with H-5 |
| 5 | ~122-125 | ~5.1-5.3 | t, J≈7 Hz; COSY with H-4; HMBC to C-7 |
| 6 | ~132-135 | - | - |
| 6-CH₃ | ~25-27 | ~1.6-1.8 | s; HMBC to C-5, C-6, C-7 |
| 7 | ~17-19 | ~1.6-1.8 | s; HMBC to C-5, C-6 |
| Phenyl C-ipso | ~140-143 | - | HMBC from H-2 |
| Phenyl C-ortho | ~128-130 | ~7.2-7.4 | d |
| Phenyl C-meta | ~128-129 | ~7.2-7.4 | t |
Chiral NMR Spectroscopy for Enantiomeric Excess Determination
The carbon atom C2 in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.), chiral NMR techniques are employed. youtube.com
This typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA, such as a chiral alcohol or a lanthanide shift reagent, forms transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, which can lead to the separation of specific proton signals in the ¹H NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric ratio can be accurately calculated. Similarly, reacting the analyte with a CDA creates a stable pair of diastereomers, which inherently have different NMR spectra, again allowing for quantification.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Probing
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the spectrum would be a composite of absorptions from the aromatic ring and the aliphatic diene chain.
Key expected vibrational frequencies include:
Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Alkene C-H Stretch: A medium band also appearing just above 3000 cm⁻¹ (typically 3010-3095 cm⁻¹).
Aliphatic C-H Stretch: Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Aromatic C=C Stretch: Two to three characteristic medium to weak bands in the 1450-1600 cm⁻¹ region.
Alkene C=C Stretch: A medium band around 1640-1670 cm⁻¹.
C-H Bending: Strong out-of-plane (oop) bending bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on both the benzene (B151609) ring and the double bonds.
Table 2: Predicted Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3010 | C-H Stretch | Aromatic & Alkene |
| 2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1650 | C=C Stretch | Alkene |
| 1600, 1580, 1500 | C=C Stretch | Aromatic Ring |
| 990, 910 | C-H Bend (oop) | Monosubstituted Alkene |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₁₅H₂₀), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern that provides structural information. The fragmentation of sesquiterpenoids can be complex, but key pathways for this molecule can be predicted. researchgate.netnist.gov
Molecular Ion (M⁺): The molecular ion peak at m/z 200 would be observed.
Benzylic Cleavage: The bond between C2 and C3 is a benzylic position, making its cleavage highly favorable. This would result in a resonance-stabilized benzylic carbocation, likely leading to a very prominent fragment ion at m/z 91 (the tropylium (B1234903) ion) or a related structure.
Loss of Methyl: Loss of a methyl radical (•CH₃) from the molecular ion would produce a fragment at m/z 185.
Allylic Cleavage: Cleavage at allylic positions along the heptadiene chain would also contribute to the fragmentation pattern. For instance, cleavage of the C4-C5 bond could lead to fragments characteristic of the diene structure.
Table 3: Predicted Major Mass Fragments (EI-MS)
| m/z | Proposed Identity | Notes |
|---|---|---|
| 200 | [C₁₅H₂₀]⁺ | Molecular Ion |
| 185 | [M - CH₃]⁺ | Loss of a methyl group |
| 157 | [M - C₃H₇]⁺ | Loss of an isopropyl fragment |
| 105 | [C₈H₉]⁺ | Cleavage at C2-C3 with rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion; likely a major peak due to benzylic cleavage |
| 69 | [C₅H₉]⁺ | Fragment from the diene chain |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis
While NMR provides the solution-state structure and MS gives connectivity information, only single-crystal X-ray crystallography can provide an unambiguous determination of the absolute configuration of the chiral center (C2) and the precise three-dimensional arrangement of the atoms in the solid state. researchgate.net
The primary challenge for a non-polar, flexible molecule like this compound would be obtaining a high-quality single crystal suitable for diffraction. This often requires extensive screening of crystallization conditions or the synthesis of a crystalline derivative (e.g., via reaction with a heavy atom-containing reagent).
If a suitable crystal is obtained, the resulting electron density map would confirm the molecular constitution, and through the use of anomalous dispersion, the absolute stereochemistry (R vs. S) could be definitively assigned. The crystallographic data would also reveal the molecule's preferred solid-state conformation, including bond lengths, bond angles, and torsion angles, providing a static picture that complements the dynamic information obtained from solution-state NMR.
Theoretical and Computational Chemistry Studies of 3,6 Dimethylhepta 1,5 Dien 2 Yl Benzene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (3,6-dimethylhepta-1,5-dien-2-yl)benzene, methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p), would be employed to optimize the molecular geometry and calculate its electronic and zero-point energies. scispace.com These calculations provide a foundational understanding of the molecule's stability and electronic configuration.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. nih.gov By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), insights into the molecule's electrophilic and nucleophilic sites can be gained. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring and the diene system, while the LUMO would likely be distributed over the same conjugated system. This distribution would suggest that the compound is susceptible to electrophilic attack at the benzene ring and the double bonds.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively High | Indicates good electron-donating ability. |
| LUMO Energy | Relatively Low | Indicates good electron-accepting ability. |
| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |
| HOMO Distribution | Benzene ring, C=C bonds | Sites for electrophilic attack. |
| LUMO Distribution | Benzene ring, C=C bonds | Sites for nucleophilic attack. |
Conformational Analysis and Potential Energy Surfaces
The presence of multiple rotatable single bonds in the heptadienyl side chain of this compound suggests the existence of numerous conformers. mdpi.com A systematic conformational search, followed by geometry optimization and frequency calculations, would be necessary to identify the global minimum and other low-energy conformers on the potential energy surface (PES). researchgate.net Understanding the relative energies and rotational barriers between these conformers is crucial for predicting the molecule's preferred shape and its dynamic behavior in different environments.
Reaction Mechanism Elucidation and Transition State Calculations
Computational methods are invaluable for elucidating the mechanisms of chemical reactions. beilstein-journals.org For this compound, theoretical studies could investigate reactions such as electrophilic addition to the double bonds or electrophilic aromatic substitution on the benzene ring. researchgate.net By locating the transition state structures and calculating the activation energies for different reaction pathways, the most favorable mechanism can be determined. beilstein-journals.org For instance, the reaction with an electrophile would likely proceed through a carbocation intermediate, and the stability of this intermediate would be a key factor in determining the reaction's regioselectivity.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in a solvent. researchgate.net By simulating the molecule's motion over time in a box of solvent molecules, it is possible to study how the solvent influences its conformation and reactivity. researchgate.net These simulations would reveal the nature of solute-solvent interactions and provide insights into the local solvent structure around the molecule.
In Silico Design and Prediction of Novel this compound Analogues
The computational framework established for this compound can be extended to design and predict the properties of novel analogues. By systematically modifying the substituents on the benzene ring or the structure of the side chain, it is possible to tune the electronic and steric properties of the molecule. Quantum chemical calculations on these new structures would allow for the in silico screening of compounds with desired properties, guiding future synthetic efforts.
Emerging Applications and Role As a Key Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
Building Block for Natural Product Total Synthesis
There is currently no documented use of "(3,6-Dimethylhepta-1,5-dien-2-yl)benzene" as a building block in the total synthesis of any natural product. The synthesis of complex natural products often relies on readily available or strategically designed starting materials. The absence of this compound in the literature indicates it is not a recognized precursor in this field.
Intermediate in the Synthesis of Pharmaceutical Scaffolds
Similarly, no evidence has been found to support the role of "this compound" as an intermediate in the synthesis of pharmaceutical scaffolds. The development of new drugs often involves the use of specific molecular frameworks that are either commercially available or can be synthesized through well-established methods. This particular compound does not appear in reports related to pharmaceutical chemistry.
Component in Catalyst and Ligand Design
The unique combination of a diene system and an aromatic ring could theoretically lend itself to applications in catalyst and ligand design, where such structures can coordinate to metal centers. However, there are no published studies that describe the use of "this compound" in the development of new catalysts or ligands.
Application in Methodological Development for New Chemical Transformations
The development of novel chemical reactions often utilizes substrates with specific functional groups to explore new reactivity patterns. While the diene and aromatic functionalities of "this compound" could be of interest in methodological studies, there is no research to date that has employed this compound for such purposes.
Future Research Directions and Challenges in 3,6 Dimethylhepta 1,5 Dien 2 Yl Benzene Chemistry
Development of Highly Enantioselective and Diastereoselective Syntheses
The synthesis of (3,6-Dimethylhepta-1,5-dien-2-yl)benzene presents a considerable stereochemical challenge. The molecule possesses a chiral center at the C-2 position, where the benzene (B151609) ring attaches to the dienyl backbone. Furthermore, the C-5 double bond can exist as either E or Z isomers, leading to potential diastereomers. The development of synthetic routes that can control these stereochemical features with high precision is a primary objective.
Future research will likely focus on asymmetric organocatalysis and transition-metal catalysis, which have proven effective in the synthesis of other complex terpenes and chiral molecules. researchgate.net One of the main challenges is the stereoselective construction of the C-2 quaternary stereocenter. Strategies may involve the enantioselective addition of an organometallic phenyl reagent to a suitable heptadienone precursor or an asymmetric allylic alkylation.
A key hurdle will be to control both enantioselectivity at C-2 and diastereoselectivity at the C-5 double bond simultaneously. This requires a deep understanding of the reaction mechanisms and the development of highly tailored catalysts and reaction conditions. The synthesis of specific stereoisomers is crucial, as different isomers may exhibit vastly different biological activities or material properties.
| Research Focus Area | Key Challenges | Potential Methodologies |
| Enantioselective C-2 Arylation | Construction of the sterically hindered quaternary chiral center. | Asymmetric addition of phenyl nucleophiles; Chiral auxiliary-guided synthesis. |
| Diastereoselective C-5 Olefination | Control of E/Z isomerism during carbon-carbon bond formation. | Wittig-type reactions with stereodefined ylides; Stereospecific cross-coupling reactions. |
| Integrated Stereocontrol | Simultaneous control of both the C-2 chiral center and C-5 olefin geometry. | Substrate-controlled cyclizations; Tandem catalytic reactions. |
Exploration of Unprecedented Reactivity Modes for the Dienyl-Aryl System
The conjugated diene system, electronically influenced by the adjacent phenyl group, is ripe for the exploration of novel chemical reactivity. The interplay between the π-systems of the diene and the aromatic ring could enable unique transformations not observed in simpler alkenes or aryl compounds.
A significant research direction will be the investigation of pericyclic reactions, such as Diels-Alder and electrocyclizations. The substitution pattern and stereochemistry of the diene could lead to unusual facial selectivity and reactivity. Another area of interest is transition metal-catalyzed functionalization. nih.gov The diene offers multiple sites for regioselective reactions like hydrofunctionalization, borylation, or silylation, where the directing influence of the phenyl group could be exploited to achieve novel selectivities. researchgate.net The challenge lies in selectively activating one part of the molecule without engaging the other, or in designing reactions that harness the concerted reactivity of the entire dienyl-aryl system.
| Reactivity Mode | Research Question | Potential Transformation |
| Pericyclic Reactions | How does the aryl group influence the stereochemical outcome of Diels-Alder reactions? | [4+2] cycloadditions with novel dienophiles; Tandem electrocyclization-aromatization cascades. |
| Transition Metal Catalysis | Can regioselectivity in diene functionalization be controlled by the aryl substituent? | Selective 1,4- vs. 1,2-addition of organometallic reagents; Directed C-H activation at the methyl groups. |
| Oxidative Transformations | Can the diene be selectively epoxidized or dihydroxylated in the presence of the aryl ring? | Asymmetric epoxidation; Sharpless dihydroxylation to create new chiral centers. |
Integration into Advanced Supramolecular Chemistry and Nanomaterials (focus on synthetic incorporation, not material properties)
The unique topology of this compound makes it an attractive building block, or tecton, for supramolecular chemistry and a novel ligand for nanomaterial functionalization. Future research must focus on the synthetic challenges associated with its incorporation into these larger systems.
The primary task is the development of synthetic routes to functionalized derivatives. This involves introducing specific chemical handles (e.g., carboxylic acids, amines, halogens) onto the benzene ring or the dienyl chain. These handles are necessary for forming directional interactions like hydrogen bonds or coordinate bonds, which are the basis of self-assembling supramolecular structures. nih.gov For nanomaterials, these functional groups would allow the molecule to be covalently grafted or chemisorbed onto the surface of nanoparticles, quantum dots, or carbon nanotubes. researchgate.net The main challenge will be to perform these functionalization reactions with high selectivity, preserving the core structure and stereochemistry of the parent molecule.
Application of Automated Synthesis and Flow Chemistry for Scale-Up
For this compound to be utilized beyond laboratory-scale research, efficient and scalable synthetic methods are required. Automated synthesis and continuous flow chemistry offer powerful solutions to the challenges of multi-step synthesis, purification, and scale-up. rsc.orgneuroquantology.com
Translating a complex, multi-step synthesis from traditional batch chemistry to a continuous flow process is a significant challenge. nih.gov It requires the optimization of each individual reaction for a flow environment, which often involves heterogeneous catalysts or immobilized reagents. Key hurdles include managing solvent compatibility between different steps and implementing in-line purification to remove byproducts and excess reagents without isolating intermediates. rsc.org An automated flow platform could enable the rapid synthesis of a library of derivatives for screening purposes and provide a direct route to scalable production. acs.org
Machine Learning and AI-Driven Discovery in this compound Chemistry
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize how chemical research is conducted, from initial design to synthesis planning. rsc.org For a novel molecule like this compound, these computational tools offer a path to accelerate its development significantly.
A major future direction is the use of AI for retrosynthetic analysis. acs.orgnih.gov By training ML models on vast databases of chemical reactions, AI tools can propose novel and efficient synthetic routes that a human chemist might not consider. rsc.orgresearchgate.netnih.gov Furthermore, ML models can predict reaction outcomes, including yield and stereoselectivity, thereby reducing the number of experiments needed for optimization. mit.edu The challenge lies in the availability of relevant data; since the target molecule is novel, models must be trained on broader datasets of terpene and dienyl-aryl chemistry and learn to extrapolate effectively. AI could also be used to predict the physicochemical and biological properties of different stereoisomers, guiding synthetic efforts toward the most promising candidates for specific applications. sciencedaily.com
| AI/ML Application | Key Challenge | Research Goal |
| Retrosynthesis Planning | Lack of direct precedents for the target molecule. | To generate and rank novel, plausible, and efficient synthetic pathways. acs.orgnih.gov |
| Reaction Optimization | Predicting optimal conditions (catalyst, solvent, temperature) for high stereoselectivity. | To build models that accurately predict reaction yield and stereochemical outcome. rsc.org |
| Property Prediction | Extrapolating from known compounds to a novel scaffold. | To computationally screen isomers for desired properties before undertaking synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
